molecular formula C7H2Br2N2O6 B1600725 3,5-Dibromo-2,6-dinitrobenzoic acid CAS No. 67973-19-7

3,5-Dibromo-2,6-dinitrobenzoic acid

Cat. No.: B1600725
CAS No.: 67973-19-7
M. Wt: 369.91 g/mol
InChI Key: IKKZZHCFXNBGAB-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,6-dinitrobenzoic acid is an organic compound with the molecular formula C7H2Br2N2O6. This compound is characterized by the presence of two bromine atoms and two nitro groups attached to a benzoic acid core. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2,6-dinitrobenzoic acid typically involves the bromination and nitration of benzoic acid derivatives. One common method is the bromination of 3,5-dinitrobenzoic acid, which can be achieved by treating it with bromine in the presence of a suitable catalyst. The reaction is usually carried out at a controlled temperature to ensure the selective substitution of hydrogen atoms with bromine atoms at the 3 and 5 positions of the benzoic acid ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination and nitration reactions are carefully monitored to minimize the formation of by-products and ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2,6-dinitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromo-2,6-dinitrobenzoic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as Alzheimer’s and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2,6-dinitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms can also participate in halogen bonding interactions, which can influence the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoic acid: Similar in structure but lacks the bromine atoms.

    3,5-Dibromobenzoic acid: Similar in structure but lacks the nitro groups.

Uniqueness

3,5-Dibromo-2,6-dinitrobenzoic acid is unique due to the presence of both bromine and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dibromo-2,6-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2N2O6/c8-2-1-3(9)6(11(16)17)4(7(12)13)5(2)10(14)15/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKZZHCFXNBGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)[N+](=O)[O-])C(=O)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498046
Record name 3,5-Dibromo-2,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67973-19-7
Record name 3,5-Dibromo-2,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3,5-Dibromo-2,6-dinitrobenzoic acid

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